molecular formula C25H22ClN3O B4273909 N-(4-butylphenyl)-8-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(4-butylphenyl)-8-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B4273909
M. Wt: 415.9 g/mol
InChI Key: IOWOILVIUURJNU-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-8-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and a butyl-substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-8-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce the chloro substituent at the 8-position.

    Pyridine Ring Introduction: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the chlorinated quinoline.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-butylaniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the quinoline core, potentially leading to the formation of dihydro derivatives.

    Substitution: The chloro substituent at the 8-position can be replaced through nucleophilic substitution reactions, introducing various functional groups such as amines, thiols, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium methoxide or ammonia under reflux conditions.

Major Products:

    Oxidation: Butyl alcohol, butyric acid derivatives.

    Reduction: Dihydro derivatives of the quinoline or pyridine rings.

    Substitution: Amino, thiol, or alkoxy-substituted derivatives.

Scientific Research Applications

Chemistry: N-(4-butylphenyl)-8-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties can be harnessed in the production of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-8-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

    N-(4-butylphenyl)-2-(2-pyridinyl)-4-quinolinecarboxamide: Lacks the chloro substituent at the 8-position.

    N-(4-butylphenyl)-8-chloro-4-quinolinecarboxamide: Lacks the pyridine ring.

    N-(4-butylphenyl)-8-chloro-2-(2-pyridinyl)-quinoline: Lacks the carboxamide group.

Uniqueness: N-(4-butylphenyl)-8-chloro-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of all three functional groups: the butyl-substituted phenyl group, the chloro substituent at the 8-position, and the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-butylphenyl)-8-chloro-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O/c1-2-3-7-17-11-13-18(14-12-17)28-25(30)20-16-23(22-10-4-5-15-27-22)29-24-19(20)8-6-9-21(24)26/h4-6,8-16H,2-3,7H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWOILVIUURJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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